Hydron;2-pyridin-2-ylpyridine;trioxochromium;chloride

Description

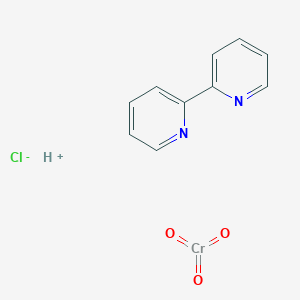

The compound "Hydron;2-pyridin-2-ylpyridine;trioxochromium;chloride" is a coordination complex comprising:

- Hydron (H⁺): Likely a proton balancing charge.

- 2-pyridin-2-ylpyridine (bipyridine): A bidentate ligand coordinating via two nitrogen atoms.

- Trioxochromium: Chromium in a +VI oxidation state with three oxygen atoms (CrO₃ moiety).

- Chloride (Cl⁻): A counterion.

This complex is structurally analogous to tris-bipyridine metal complexes but distinct due to the CrO₃ core. Its proposed formula is [CrO₃(bipy)]Cl, where bipy = 2,2'-bipyridine. Chromium(VI) in this configuration suggests strong oxidative properties, while the bipyridine ligand stabilizes the metal center.

Properties

IUPAC Name |

hydron;2-pyridin-2-ylpyridine;trioxochromium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.ClH.Cr.3O/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;;/h1-8H;1H;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIUJCSOCCKKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1=CC=NC(=C1)C2=CC=CC=N2.O=[Cr](=O)=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClCrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76899-34-8 | |

| Record name | Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 2,2′-bipyridine (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76899-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen chlorotrioxochromate(1-) , compound with 2,2'-bipyridine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Hydron;2-pyridin-2-ylpyridine;trioxochromium;chloride (CAS No. 76899-34-8) is a complex chromium compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by its unique coordination of chromium with pyridine derivatives. The chemical structure can be represented as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₈ClCrN₃O₃ |

| Molar Mass | 307.64 g/mol |

| CAS Number | 76899-34-8 |

The biological activity of this compound primarily involves its interaction with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

- DNA Interaction : There is evidence suggesting that chromium complexes can interact with DNA, potentially leading to alterations in gene expression and cellular function.

- Reactive Oxygen Species (ROS) Generation : Chromium compounds are known to induce oxidative stress, which can lead to cellular damage or apoptosis in certain contexts.

Biochemical Pathways Affected

Research indicates that this compound may influence several critical biochemical pathways:

- MAPK Pathway : Modulation of the mitogen-activated protein kinase pathway, which plays a role in cell growth and differentiation.

- PI3K/AKT Pathway : Involvement in the phosphoinositide 3-kinase signaling pathway, crucial for survival and metabolism.

- Wnt/β-catenin Signaling : Potential effects on this pathway may influence stem cell differentiation and cancer progression.

Anticancer Potential

Several studies have explored the anticancer properties of chromium complexes, including this compound. For instance:

- A study published in Cancer Letters demonstrated that chromium complexes could induce apoptosis in cancer cell lines through ROS generation and mitochondrial dysfunction .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

- A study found that chromium compounds exhibited inhibitory effects against various bacterial strains, suggesting a role in developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest:

- Absorption : The compound may be absorbed through gastrointestinal pathways when administered orally.

- Distribution : It tends to accumulate in specific tissues, particularly those involved in metabolic processes.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Comparison with Similar Compounds

Metal Complexes with Bipyridine Ligands

Tris(2,2'-bipyridine)ruthenium(II) Chloride Hexahydrate

- Formula : [Ru(bpy)₃]Cl₂·6H₂O .

- Metal Center : Ru(II), diamagnetic.

- Structure : Octahedral geometry with three bipy ligands.

- Properties :

- High stability in aqueous and organic solvents.

- Strong luminescence and redox activity.

- Applications: Electrochemistry, solar cells, sensors.

- Contrast with Chromium Complex :

- Oxidation State : Ru(II) vs. Cr(VI).

- Reactivity : Ru(II) is redox-active but less oxidizing than Cr(VI).

- Ligand Count : Three bipy ligands in Ru vs. one in Cr (hypothesized).

Iron(II) and Cobalt(III) Bipyridine Complexes

- Examples : [Fe(bpy)₃]²⁺, [Co(bpy)₃]³⁺.

- Properties :

- Fe(II): Paramagnetic, used in catalysis.

- Co(III): Stable in acidic conditions, used in oxidation reactions.

- Comparison :

- Cr(VI) complexes are stronger oxidizers than Fe(II) or Co(III).

- CrO₃ core introduces unique reactivity (e.g., oxygen-atom transfer).

Organic Pyridine Derivatives

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)pyridines

- Structure: Chlorinated pyridines with amino and aryl substituents .

- Properties :

- Melting Points : 268–287°C.

- Molecular Weights : 466–545 g/mol.

- Spectroscopy : Distinct ¹H NMR shifts (δ 6.5–8.5 ppm for aromatic protons).

- Contrast: Organic vs. Organometallic: Lack metal center and redox activity. Applications: Pharmaceuticals, agrochemicals.

Coumarin-Pyridine Hybrids (e.g., 5m, 5n, 5o)

- Examples: Coumarins substituted with indeno-pyridine moieties .

- Properties :

- Melting Points : 246–285°C.

- Functional Groups : Methoxy, chloro, hydroxy.

- Comparison :

- Chromium complex’s CrO₃ core enables catalytic oxidation, absent in coumarin derivatives.

Structural and Functional Data Table

Challenges and Limitations

- Toxicity: Cr(VI) compounds are carcinogenic, limiting biomedical use .

- Stability : CrO₃ complexes may decompose under reducing conditions, unlike Ru(II) complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.